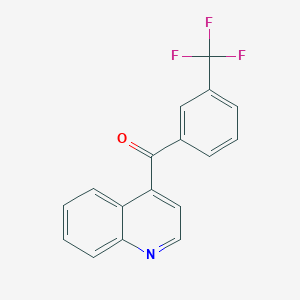

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone

Description

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone is a ketone derivative featuring a quinoline moiety linked via a carbonyl group to a 3-(trifluoromethyl)phenyl ring. The quinoline scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent that enhances metabolic stability and modulates lipophilicity .

Properties

IUPAC Name |

quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDYUWGAFSONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylbenzoyl chloride with quinoline in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylphenyl moiety and quinoline ring enable nucleophilic substitution at specific positions. Key findings include:

-

Acyl Substitution : Reaction with amines (e.g., thiomorpholine) under basic conditions forms amide derivatives. For example, coupling with thiomorpholine-4-carbonyl chloride in dichloromethane yields 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine with moderate-to-high efficiency.

-

Halogen Exchange : The trifluoromethyl group stabilizes intermediates during halogenation. While direct halogenation of the phenyl ring is less common, hypervalent iodine reagents (e.g., PIDA/PIFA) facilitate regioselective halogenation at the quinoline’s C3 position, as observed in analogous 4-quinolones .

Oxidation and Reduction

The methanone group and aromatic systems participate in redox reactions:

-

Oxidation : The quinoline ring undergoes oxidation under strong acidic conditions. For instance, treatment with KMnO₄ in H₂SO₄ converts the methanone group to a carboxylic acid, though yields depend on solvent and temperature.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, enhancing solubility for pharmaceutical applications.

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed couplings:

These reactions exploit the quinoline’s electron-deficient nature, enabling efficient aryl-aryl or aryl-heteroatom bond formation.

Electrophilic Aromatic Substitution

The quinoline ring directs electrophiles to the C3 and C8 positions due to its electronic structure:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3, with the trifluoromethyl group slightly deactivating the phenyl ring.

-

Sulfonation : Oleum (H₂SO₄/SO₃) selectively sulfonates the quinoline ring at C8, producing water-soluble derivatives for biological testing.

Mechanistic Insights

-

Hypervalent Iodine-Mediated Halogenation : PIFA/KX systems generate electrophilic halogen species (e.g., Cl⁺ or Br⁺) that attack the quinoline’s C3 position via an iodonium intermediate .

-

Radical Pathways : Trifluoromethyl groups stabilize radical intermediates in photochemical reactions, enabling C–H functionalization under UV light.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone has been investigated for its potential as an inhibitor of cancer-related pathways. Studies indicate that compounds with similar structures can inhibit the mechanistic target of rapamycin (mTOR) pathways, which are critical in cell growth and proliferation .

- Molecular docking studies suggest that this compound can effectively bind to ATP-binding sites in kinases, which are essential for signal transduction pathways involved in cancer progression .

-

Antiviral Properties

- Recent research highlights the compound's significant antiviral properties. It has shown efficacy against various viral infections, making it a candidate for further exploration in antiviral drug development .

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may interact with protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy . The binding mechanism involves occupying critical sites within the enzyme, potentially leading to reduced dosage requirements in clinical settings .

Case Studies and Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)quinoline | Structure | Primarily studied for antibacterial properties; lacks phenyl substitution. |

| Phenyl(quinolin-3-yl)methanone | Structure | Used in neuropharmacology; does not contain trifluoromethyl group. |

| 4-Methoxyphenyl(quinolin-3-yl)methanone | Structure | Contains methoxy group; different solubility profiles affecting bioavailability. |

This table illustrates how this compound's trifluoromethyl substitution enhances its lipophilicity and potential biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinolone antibiotics . The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone, differing in substituent positions or heterocyclic cores:

| Compound Name | CAS No. | Key Structural Differences | Similarity Score |

|---|---|---|---|

| Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone | 1187167-58-3 | -CF₃ at para position on phenyl | 0.83 |

| Isothis compound | 1187171-60-3 | Isoquinoline core instead of quinoline | 0.87 |

| Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone | 21221-92-1 | Pyridine core instead of quinoline | 0.92 |

| Phenyl(quinolin-4-yl)methanone (6b) | N/A | No -CF₃ substituent | — |

- Positional Isomerism: The -CF₃ group’s meta vs. para position on the phenyl ring (as seen in Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone) significantly alters electronic effects.

- Heterocyclic Core Variations: Replacing quinoline with isoquinoline (Isothis compound) or pyridine (Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone) modifies π-π stacking interactions and solubility. Quinoline’s fused ring system offers greater rigidity and planar surface area compared to pyridine .

Physical Properties

- Melting Points and Physical Form: Phenyl(quinolin-4-yl)methanone (6b), an analog lacking -CF₃, is a yellow oil with a melting point of 104–108°C . The introduction of -CF₃ in the target compound likely increases crystallinity due to enhanced dipole interactions, though direct data are unavailable. Compounds with -CF₃ substituents (e.g., G08–G12 in ) are typically white powders, suggesting that this compound may share similar solid-state properties .

Spectroscopic and Crystallographic Data

- NMR and HRMS: Analogs such as G08–G12 () exhibit distinct ¹H NMR shifts for quinoline protons (δ 8.5–9.0 ppm) and -CF₃-substituted aromatic protons (δ 7.5–8.0 ppm). The target compound’s ¹³C NMR would likely show a carbonyl signal near δ 190–200 ppm .

- Crystal Packing: In [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (), dihedral angles between aromatic rings (72.6–76.2°) and hydrogen-bonding networks stabilize the crystal lattice. The -CF₃ group in the target compound may introduce additional C–F⋯H interactions, influencing solubility and stability .

Biological Activity

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article summarizes the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of this compound

This compound features a quinoline moiety coupled with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

2. Antiviral Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antiviral properties.

The compound has shown efficacy against various viruses by inhibiting viral replication. For instance, a study reported that a related derivative inhibited the influenza virus with an effective concentration (EC50) of 22.94 µM based on cytopathic effect (CPE) assays . This suggests that the compound can interfere with viral RNA polymerase activity, as indicated by molecular docking studies that revealed critical interactions between the compound and viral proteins.

2.2 Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the quinoline structure and the presence of the trifluoromethyl group significantly influence antiviral potency. For example, derivatives with varying substitutions on the quinoline ring exhibited different EC50 values, emphasizing the importance of structural optimization .

3. Anticancer Activity

This compound has also been evaluated for its potential as an anticancer agent.

3.1 Targeting Cancer Pathways

A series of quinoline derivatives were synthesized and tested for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The designed compounds showed promising antiproliferative effects, with some exhibiting IC50 values in low micromolar ranges . The binding affinity to the ATP-binding site of VEGFR-2 was enhanced by specific structural modifications, including the introduction of amide linkers that facilitate intramolecular hydrogen bonding .

3.2 Case Studies

In one notable case, a related compound was shown to inhibit mTOR signaling pathways, which are crucial for cell growth and proliferation in cancer cells. This inhibition was observed at nanomolar concentrations, indicating strong anticancer potential . The structural characteristics of these compounds were critical for their interaction with mTOR and other kinases involved in cancer progression.

4. Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

5. Conclusion

This compound represents a promising candidate for further research in both antiviral and anticancer therapies. Its biological activities are closely linked to its chemical structure, particularly the influence of the trifluoromethyl group and modifications to the quinoline core. Ongoing studies are likely to reveal more about its mechanisms and potential applications in clinical settings.

Q & A

Q. What are the standard synthetic routes for Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone, and what reaction conditions are critical for high yield?

The synthesis typically involves Friedel-Crafts acylation , where a quinoline-derived acyl chloride reacts with 3-(trifluoromethyl)benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

- ¹H/¹³C NMR : Look for signals corresponding to the quinoline proton (δ 8.6–9.4 ppm) and trifluoromethyl-substituted aromatic protons (δ 7.4–7.6 ppm). The carbonyl carbon appears at ~169 ppm in ¹³C NMR .

- HRMS : Confirm the molecular ion peak ([M+H]⁺) with a mass error <5 ppm.

- IR spectroscopy : A strong carbonyl stretch (~1620–1690 cm⁻¹) validates the methanone group .

Q. How is this compound utilized in medicinal chemistry research, particularly in designing bioactive molecules?

It serves as a scaffold for antiviral and antiparasitic agents . For example:

- Anti-influenza activity : Derivatives with piperazine substitutions showed EC₅₀ values <10 μM in viral inhibition assays .

- Antimalarial potential : Trifluoromethyl groups enhance lipophilicity and target binding in Plasmodium enzymes .

Advanced Research Questions

Q. What strategies can be employed to address low yields (<30%) in the Friedel-Crafts acylation step during synthesis?

Q. How can researchers resolve contradictions in biological activity data across studies involving trifluoromethyl-substituted quinoline derivatives?

Q. What computational methods are suitable for predicting the binding affinity of this compound to viral targets?

- Molecular docking : Use AutoDock Vina to model interactions with influenza neuraminidase (e.g., binding free energy <−8 kcal/mol).

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR models : Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity and interaction in catalytic systems?

Q. What are the best practices for ensuring the compound’s stability under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.